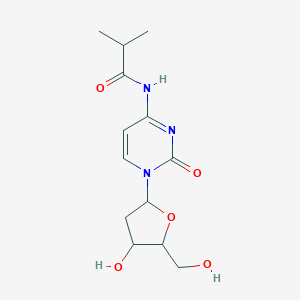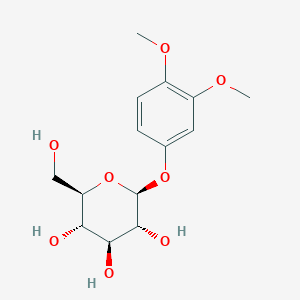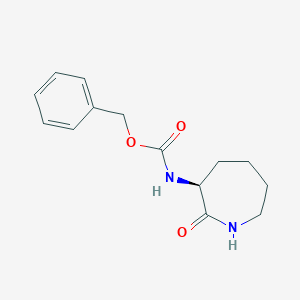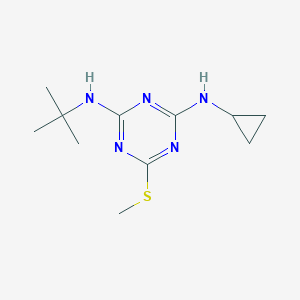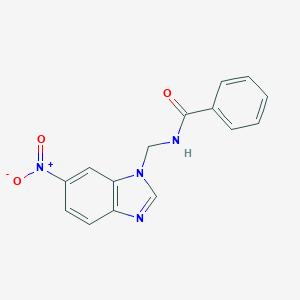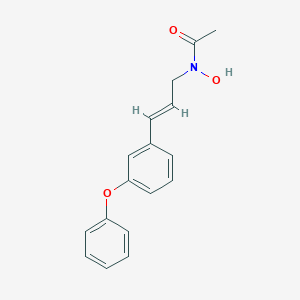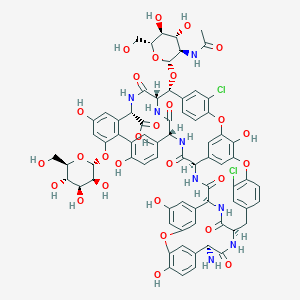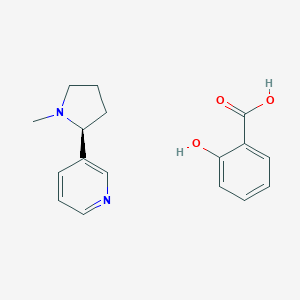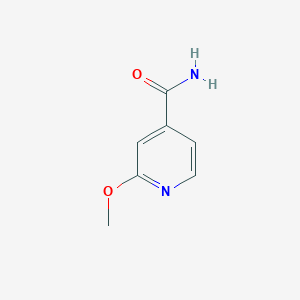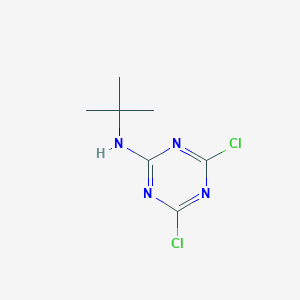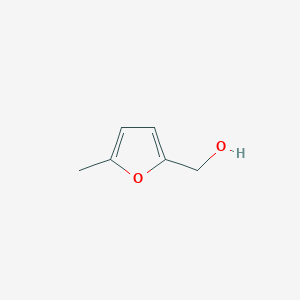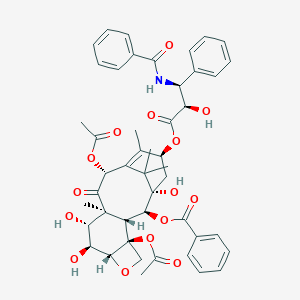
6alpha-Hydroxypaclitaxel
Overview
Description
6alpha-Hydroxypaclitaxel is a metabolite of the well-known anticancer agent paclitaxel. Paclitaxel, originally isolated from the bark of the Pacific Yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including breast, lung, ovarian, and head and neck cancers . This compound is formed from paclitaxel by the action of the cytochrome P450 enzyme CYP2C8 . This compound retains significant biological activity and is of interest in both clinical and research settings.
Mechanism of Action
Target of Action
6alpha-Hydroxypaclitaxel is a primary metabolite of Paclitaxel . It retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel . OATP1B1 is a transporter protein that plays a crucial role in the uptake of various drugs and endogenous compounds.
Mode of Action
This compound interacts with its target, OATP1B1, in a time-dependent manner, similarly to Paclitaxel . . This interaction leads to the inhibition of the transporter protein, affecting the uptake of various compounds.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, affecting the uptake and distribution of various endogenous compounds and drugs.
Pharmacokinetics
It is known that the formation of this compound is catalyzed by cytochrome p450 isozymes cyp2c8 and cyp3a4
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, potentially affecting the distribution and efficacy of various endogenous compounds and drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of the cytochrome P450 isozymes that metabolize Paclitaxel into this compound
Biochemical Analysis
Biochemical Properties
6alpha-Hydroxypaclitaxel interacts with the cytochrome P450 isozyme CYP2C8, which is responsible for its formation from Paclitaxel . It also interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), but it no longer shows time-dependent inhibition of OATP1B3 .
Cellular Effects
This compound, like Paclitaxel, has been found to have effects on various types of cells, particularly cancer cells . It influences cell function by interacting with transport proteins and potentially affecting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of Paclitaxel. It interferes with the normal function of microtubule growth . Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, this compound promotes the assembly of tubulin into microtubules and prevents the dissociation of microtubules, blocking cell cycle progression, preventing mitosis, and inhibiting the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 isozyme CYP2C8 . This enzyme is responsible for the conversion of Paclitaxel to this compound .
Transport and Distribution
This compound interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), which may play a role in its transport and distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxypaclitaxel typically involves the hydroxylation of paclitaxel. This reaction is catalyzed by the enzyme CYP2C8, which introduces a hydroxyl group at the 6alpha position of the paclitaxel molecule . The reaction conditions generally include the presence of NADPH and oxygen, which are necessary for the enzymatic activity of CYP2C8.
Industrial Production Methods: Industrial production of this compound is often achieved through biotransformation processes using microbial or plant cell cultures that express the CYP2C8 enzyme. This method is preferred over chemical synthesis due to its higher specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxypaclitaxel undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of additional hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP2C8.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique biological properties .
Scientific Research Applications
6alpha-Hydroxypaclitaxel has several important applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism of paclitaxel and its derivatives.
Biology: Researchers use it to investigate the role of cytochrome P450 enzymes in drug metabolism.
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 6alpha-Hydroxypaclitaxel is derived.
10-Deacetylbaccatin III: A precursor used in the semi-synthesis of paclitaxel and its derivatives.
Docetaxel: Another taxane derivative with similar anticancer properties.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWHEDPSFRTDA-FJMWQILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153212-75-0 | |
| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153212-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxytaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-HYDROXYPACLITAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


